4-[2-(dimethylamino)ethoxy]-N-methylaniline
Description
4-[2-(Dimethylamino)ethoxy]-N-methylaniline is an aromatic amine derivative characterized by an aniline core substituted with an N-methyl group and a 2-(dimethylamino)ethoxy moiety at the para position. Its chemical structure (C₁₁H₁₈N₂O) features a tertiary amine linked via an ethoxy bridge, conferring unique electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-12-10-4-6-11(7-5-10)14-9-8-13(2)3/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRWVLXLPYRQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dimethylamino)ethoxy]-N-methylaniline typically involves the reaction of 4-chloro-N-methylaniline with 2-(dimethylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the dimethylaminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(dimethylamino)ethoxy]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(dimethylamino)ethoxy]-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 4-[2-(dimethylamino)ethoxy]-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Florbetapir (AV-45)
- Structure : (E)-4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylaniline.
- Key Differences: Replaces the dimethylaminoethoxy group with a pyridinyl-vinyl-polyethylene glycol (PEG) chain and a fluorine-18 isotope.
- Applications : FDA-approved PET tracer for β-amyloid plaque imaging in Alzheimer’s disease (AD) .
- Affinity : Ki = 0.74 nM for β-amyloid, demonstrating superior binding compared to simpler aniline derivatives .
4-Methoxy-N-methylaniline
- Structure: Lacks the ethoxy-dimethylamino side chain, featuring a methoxy group instead.
- Properties: Lower molecular weight (C₈H₁₁NO) and reduced steric bulk. Classified as a skin/eye irritant (), highlighting the importance of substituents in toxicity profiles .
Schiff Base Derivatives
- Examples: N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (): A nitro-substituted Schiff base with planar geometry, used in coordination chemistry . N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline (): Ethoxy and dimethylamino groups enhance ligand flexibility for metal coordination .
Biological Activity
4-[2-(dimethylamino)ethoxy]-N-methylaniline is an organic compound with the molecular formula C₁₁H₁₈N₂O. This compound features a dimethylamino group, an ethoxy chain, and a methylaniline moiety, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
The compound is classified as a tertiary amine due to the presence of the dimethylamino group. Its molecular weight is approximately 194.27 g/mol, which influences its solubility and reactivity. The unique combination of functional groups imparts distinct biological activities that are not observed in similar compounds.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating potential as an antimicrobial agent.
- Antiamoebic Activity : A series of derivatives based on this compound have been synthesized and evaluated for their effectiveness against Entamoeba histolytica, with certain derivatives demonstrating significant antiamoebic properties .
- Cytotoxicity : Studies have indicated that some derivatives possess cytotoxic effects on specific cancer cell lines, such as A549 lung cancer cells, suggesting potential applications in cancer therapy .
Synthesis and Derivatives
Multiple synthetic pathways have been developed to produce this compound and its derivatives. These methods include:
- Claisen-Schmidt Reaction : This method involves the reaction between 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and various acetophenone derivatives to form chalcones, which can be further cyclocondensed to yield pyrazoline derivatives with enhanced biological activity.
- Hydrazone Synthesis : The incorporation of hydrazone entities into the structure has led to compounds with improved antiamoebic activity .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antifungal Activity : In a study assessing antifungal properties, derivatives synthesized from this compound exhibited significant inhibition against fungal strains, showcasing its potential in treating fungal infections.
- Cytotoxicity Evaluation : A cytotoxicity profile was established using the MTT assay on A549 cells, revealing that certain synthesized derivatives maintained better cell viability compared to traditional chemotherapeutic agents, suggesting a favorable safety profile for further development .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These interactions are critical for understanding the mechanisms underlying its biological activities:
- Binding Affinity : Preliminary studies indicate that the compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways, which may explain some of its observed pharmacological effects.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[2-(dimethylamino)ethoxy]-3-methylaniline | C₁₁H₁₈N₂O | Contains a methyl group at the para position |
| 4-(dimethylamino)-N-methylaniline | C₉H₁₂N₂ | Lacks the ethoxy group |
| 4-(2-hydroxyethyl)-N-methylaniline | C₉H₁₃N₂O | Contains a hydroxyl group instead of an ethoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
